3,6-Dimethoxy-2-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

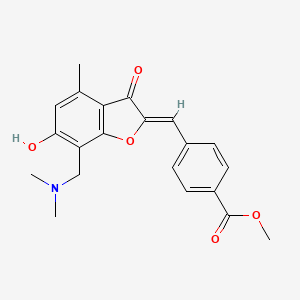

3,6-Dimethoxy-2-nitrobenzoic acid is a chemical compound with the CAS Number: 50472-09-8 . It has a molecular weight of 227.17 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 3,6-dimethoxy-2-nitrobenzoic acid . The InChI code for this compound is 1S/C9H9NO6/c1-15-5-3-4-6 (16-2)8 (10 (13)14)7 (5)9 (11)12/h3-4H,1-2H3, (H,11,12) .Physical And Chemical Properties Analysis

3,6-Dimethoxy-2-nitrobenzoic acid is a powder that is stored at room temperature . It has a melting point of 192-194 degrees Celsius .科学的研究の応用

Polymorphic Control in Crystallization 3,6-Dimethoxy-2-nitrobenzoic acid, while not directly studied, shares relevance with studies on similar compounds like 2,6-dimethoxybenzoic acid. Research has explored how additives can control the polymorphic outcome of crystallization, which is crucial for the pharmaceutical industry and materials science. For example, the use of surfactants and polymers has shown potential in favoring the formation of specific crystalline forms, which can significantly impact the material's properties and efficacy in drug delivery systems (Semjonova & Be̅rziņš, 2022).

Decarboxylative Heterocoupling for Biaryl Synthesis The heterocoupling reactions involving compounds similar to 3,6-Dimethoxy-2-nitrobenzoic acid, such as 2-nitrobenzoic and 2,6-dimethoxybenzoic acids, have been studied for biaryl synthesis. This process is catalyzed by a [PdCl2/Cu(OH)2] system, demonstrating significant yields and providing a method for constructing complex biaryl structures, essential in organic synthesis and pharmaceuticals (Rameau et al., 2014).

Electrochemical Accumulation Studies Research on the accumulation of nitroanilines and related nitro compounds at carbon paste electrodes (CPE) has implications for electrochemical sensors and analytical methods. Such studies are relevant for understanding how 3,6-Dimethoxy-2-nitrobenzoic acid and similar compounds interact with electrodes, which can aid in developing sensitive detection methods for environmental monitoring and analytical chemistry (Kuz’mina et al., 2003).

Antitumor Activity and TOP1 Targeting Investigations into the antitumor activity of nitro-substituted compounds have shown that replacing methoxyl groups with nitro substituents in certain molecules can retain or enhance their activity against cancer cells. This suggests potential research pathways for 3,6-Dimethoxy-2-nitrobenzoic acid derivatives in cancer therapy, particularly in targeting topoisomerase I, a key enzyme in DNA replication (Singh et al., 2003).

Functionalization via TDAE Methodology The synthesis of substituted compounds from reactions involving 6-nitrobenzo[1,3]dioxole demonstrates the potential for functionalizing compounds like 3,6-Dimethoxy-2-nitrobenzoic acid. Such methodologies are crucial for creating novel compounds with potential applications in drug development and materials science (Amiri-Attou et al., 2005).

Safety and Hazards

作用機序

Target of Action

It’s known that nitroaromatic compounds like this one often interact with various enzymes and proteins within the cell .

Mode of Action

The exact mode of action of 3,6-Dimethoxy-2-nitrobenzoic acid is not well-documented. Nitroaromatic compounds are generally known to undergo reduction reactions within the cell, which can lead to the generation of reactive species. These reactive species can then interact with cellular components, leading to various effects .

Biochemical Pathways

Nitroaromatic compounds are known to interfere with several cellular processes, including dna synthesis, protein function, and cellular respiration .

Pharmacokinetics

As a nitroaromatic compound, it’s likely to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Nitroaromatic compounds can cause a variety of effects at the cellular level, including dna damage, protein dysfunction, and disruption of cellular respiration .

Action Environment

The action, efficacy, and stability of 3,6-Dimethoxy-2-nitrobenzoic acid can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific characteristics of the biological system in which the compound is present .

特性

IUPAC Name |

3,6-dimethoxy-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-15-5-3-4-6(16-2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXKXSMYSALLCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

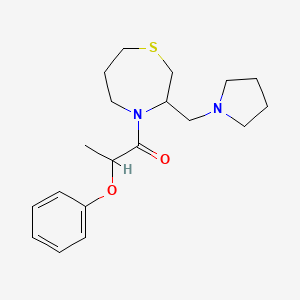

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2927254.png)

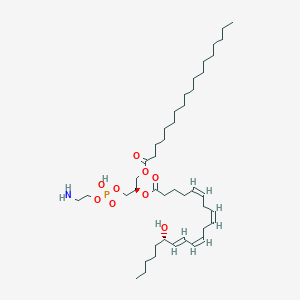

![N-(benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2927264.png)

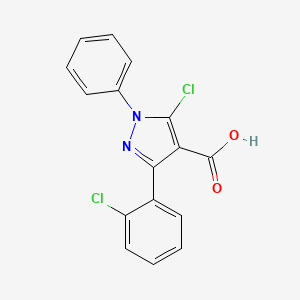

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one](/img/structure/B2927269.png)

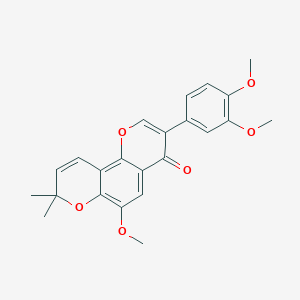

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2927275.png)